molecular formula C15H15ClN4O2 B12233438 5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12233438
M. Wt: 318.76 g/mol
InChI Key: TUCQFINHHAOYSU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is an organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro and methoxy group, along with a pyrazinyl azetidinyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under coupling conditions.

    Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the benzamide intermediate.

    Attachment of the Pyrazinyl Group: The final step involves the coupling of the pyrazinyl group to the azetidinyl benzamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazinyl azetidinyl moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the pyrazinyl azetidinyl moiety. This structural feature distinguishes it from other benzamide derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C15H15ClN4O2/c1-22-13-3-2-10(16)6-12(13)15(21)19-11-8-20(9-11)14-7-17-4-5-18-14/h2-7,11H,8-9H2,1H3,(H,19,21)

InChI Key

TUCQFINHHAOYSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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